molecular formula C12H8N2O B12091023 1,10-Phenanthrolin-5-ol CAS No. 92695-51-7

1,10-Phenanthrolin-5-ol

Cat. No.: B12091023
CAS No.: 92695-51-7
M. Wt: 196.20 g/mol
InChI Key: SNBOLBZXDXGTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Phenanthrolin-5-ol is a heterocyclic organic compound derived from 1,10-phenanthroline. It is characterized by the presence of a hydroxyl group at the 5th position of the phenanthroline ring. This compound is known for its chelating properties and is widely used in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthrolin-5-ol can be synthesized through various methods. One common approach involves the oxidation of 1,10-phenanthroline using an oxidizing agent such as hydrogen peroxide or peroxomonosulfate ion in an acidic medium . The reaction typically requires controlled conditions to ensure the selective formation of the hydroxylated product.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1,10-Phenanthrolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peroxomonosulfate ion, acidic medium.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated phenanthroline derivatives.

Scientific Research Applications

1,10-Phenanthrolin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,10-Phenanthrolin-5-ol involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can modulate the activity of metalloenzymes and disrupt metal-dependent biological processes . The compound’s interaction with metal ions also influences its photophysical properties, making it useful in various analytical applications.

Properties

CAS No.

92695-51-7

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

1,10-phenanthrolin-5-ol

InChI

InChI=1S/C12H8N2O/c15-10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7,15H

InChI Key

SNBOLBZXDXGTEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.